molecular formula C14H14N2 B13881287 2-Phenyl-1,2,3,4-tetrahydroquinazoline

2-Phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13881287
M. Wt: 210.27 g/mol
InChI Key: ZPOOXQHMBHARAH-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,4-tetrahydroquinazoline ( 5021-47-6) is a nitrogen-containing heterocyclic compound of significant interest in synthetic and medicinal chemistry research. Quinazoline and its reduced derivatives, such as the 1,2,3,4-tetrahydroquinazoline scaffold, are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . Researchers investigate quinazoline-based compounds for their potential pharmacological properties, which may include anticancer, antibacterial, anti-inflammatory, and antiviral activities, as suggested by studies on related structures . The tetrahydroquinazoline core presents a versatile platform for chemical diversification, enabling structure-activity relationship (SAR) studies . Beyond biomedical applications, molecular structures incorporating a phenyl-tetrahydroquinoline moiety, which is structurally related, have been utilized in material science as hole-transporting materials in electrophotography and other electronic applications . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-phenyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2

InChI Key

ZPOOXQHMBHARAH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Niementowski-Type Synthesis

One classical approach involves the reaction of substituted anthranilic acids with formamide at elevated temperatures (125–130°C), yielding 3,4-dihydro-4-oxoquinazoline intermediates that can be further modified to tetrahydroquinazoline derivatives. This method is well-established for preparing quinazoline cores and related compounds.

Reaction of 2-Aminobenzylamine with Butyrolactone and Benzaldehyde

A notable synthetic route involves the condensation of 2-aminobenzylamine with butyrolactone to form an intermediate, which is then condensed with benzaldehyde to produce substituted tetrahydroquinazoline derivatives, including phenyl-substituted analogs.

Modern Synthetic Approaches

Borrowing Hydrogen Catalysis

A recent advancement employs a borrowing hydrogen methodology catalyzed by manganese(I) pincer complexes. This one-pot cascade reaction uses 2-aminobenzyl alcohols and secondary alcohols to selectively synthesize 1,2,3,4-tetrahydroquinolines. This method offers operational simplicity, high selectivity, and good yields under mild conditions.

Buchwald-Hartwig Coupling and Related Cross-Couplings

Advanced synthetic sequences involve halogenation of tetrahydroquinazoline intermediates followed by Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce phenyl or substituted phenyl groups at the 2-position. For example, chlorinated intermediates react with substituted anilines or boronic acids under palladium catalysis to afford 2-phenyl derivatives with good yields.

Detailed Synthetic Procedure Example

An illustrative multistep synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline derivatives is as follows:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Synthesis of 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione Starting from anthranilic acid derivatives 56 Formation of quinazoline dione intermediate
2 Chlorination to 2,4-dichloro derivative POCl3, 120°C 56 Halogenation at 2,4-positions
3 Nucleophilic substitution with 3-fluoroaniline 3-fluoroaniline, 120°C, 72 h 28 Introduction of aryl amine group
4 Suzuki coupling with pyridine-4-boronic acid Pd catalyst, base, microwave irradiation 51 Formation of pyridyl-substituted tetrahydroquinazoline

This sequence demonstrates the modular approach to functionalizing the tetrahydroquinazoline core with phenyl and heteroaryl groups.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Limitations
Niementowski Synthesis Anthranilic acid + formamide Heat (125–130°C) Simple, classical Limited substitution scope
Condensation with Butyrolactone 2-Aminobenzylamine + butyrolactone + benzaldehyde Acid catalysis Direct access to substituted derivatives Multi-step, moderate yields
Borrowing Hydrogen Catalysis 2-Aminobenzyl alcohol + secondary alcohol Mn(I) pincer complex One-pot, selective, mild conditions Requires specialized catalyst
Halogenation + Cross-Coupling Quinazoline dione + POCl3 + aryl amines/boronic acids Pd catalysis, microwave Versatile substitution, good yields Multi-step, expensive catalysts

Mechanistic Insights

  • Borrowing Hydrogen Catalysis : This method involves the temporary dehydrogenation of alcohols to aldehydes/ketones, condensation with amines, and subsequent hydrogenation to form the tetrahydroquinazoline ring system.
  • Buchwald-Hartwig Coupling : Palladium-catalyzed amination enables the formation of C–N bonds at the 2-position of the quinazoline ring, facilitating the introduction of phenyl groups with high regioselectivity.

Research Findings and Yields

  • Yields for classical Niementowski synthesis range from moderate to good (50–70%) depending on substrate substitution.
  • Borrowing hydrogen catalysis yields tetrahydroquinolines typically above 70%, with high selectivity and operational simplicity.
  • Cross-coupling methods yield 2-phenyl derivatives in 28–64% yields depending on reaction conditions and purification.

Summary Table of Key Literature Sources

Reference Focus Key Contribution Year
PMC4321853 Quinazoline synthesis review Classical syntheses and diverse methods 2014
ACS J. Med. Chem. Advanced Pd-catalyzed syntheses Multistep synthesis of substituted tetrahydroquinazolines 2020
ACS Org. Lett. Borrowing hydrogen catalysis One-pot selective synthesis of tetrahydroquinolines 2020
PMC6271761 Tetrahydroquinoline syntheses Domino and cascade reactions for related heterocycles 2013

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinazoline to its corresponding quinazoline derivative.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 1,2,3,4-THQ vs. 5,6,7,8-THQ

The position of hydrogenation significantly influences physicochemical and biological properties:

  • 1,2,3,4-THQ : The pyrimidine ring is partially saturated, reducing aromaticity and enhancing flexibility. This structure is prevalent in antiviral agents (e.g., ambroxol-derived compound 1 in ).
  • 5,6,7,8-THQ : Saturation of the benzene ring instead leads to distinct electronic properties. Such derivatives exhibit antitubercular activity, as seen in 5,6,7,8-THQ analogs ().

Substituent Effects on Physicochemical Properties

Substituents at positions 2, 3, or 4 alter melting points, solubility, and reactivity:

Table 2: Substituent Impact on Melting Points
Compound Substituents Melting Point (°C) Yield (%) Evidence
1-Benzenesulfonyl-2,3-diphenyl-THQ (3c) Ph, Ph 164–165 68
1-Benzenesulfonyl-3-(4-MeO-Ph)-THQ (3d) 4-MeO-Ph 168–170 78
4-(4-Methoxyphenyl)-THQ 4-MeO-Ph at position 4 N/A 99% purity
  • Electron-donating groups (e.g., methoxy in 3d) increase melting points due to enhanced intermolecular interactions.
  • Bulky substituents (e.g., benzenesulfonyl in 3c) reduce solubility but improve crystallinity .

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